N-benzyl-2-(ethylsulfonyl)-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-5-amine
Description
N-benzyl-2-(ethylsulfonyl)-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-5-amine is a thiazole derivative featuring dual sulfonyl substituents: an ethylsulfonyl group at position 2 and a 4-methylphenylsulfonyl (tosyl) group at position 2. This compound’s synthesis likely involves sequential sulfonylation of a thiazole precursor, leveraging electrophilic substitution or cyclization reactions, as seen in related thiazole syntheses .
Properties
Molecular Formula |
C19H20N2O4S3 |
|---|---|
Molecular Weight |
436.6 g/mol |
IUPAC Name |
N-benzyl-2-ethylsulfonyl-4-(4-methylphenyl)sulfonyl-1,3-thiazol-5-amine |
InChI |
InChI=1S/C19H20N2O4S3/c1-3-27(22,23)19-21-18(28(24,25)16-11-9-14(2)10-12-16)17(26-19)20-13-15-7-5-4-6-8-15/h4-12,20H,3,13H2,1-2H3 |
InChI Key |
ZBJGXBFGVTZIIB-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=NC(=C(S1)NCC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
Biological Activity
N-benzyl-2-(ethylsulfonyl)-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-5-amine is a thiazole derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of its synthesis, biological activity, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a thiazole ring, which is significant for various biological activities. The presence of multiple sulfonyl groups enhances its pharmacological potential.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₂N₂O₄S₃ |
| Molecular Weight | 466.6 g/mol |
| CAS Number | 863449-80-3 |
Synthesis
The compound can be synthesized through multi-step synthetic pathways involving the reaction of various sulfonyl chlorides with amines. The synthesis typically includes the formation of the thiazole ring and subsequent functionalization to introduce the benzyl and ethylsulfonyl groups.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. It has been shown to exhibit significant activity against various bacterial strains, including Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values indicate strong inhibitory effects:
| Compound | MIC (µg/mL) |
|---|---|
| This compound | 0.78 - 3.125 |
In a study focused on related sulfonamide derivatives, compounds exhibited remarkable antimicrobial activity with some showing IC50 values as low as 1.22 µM against bacterial enzymes such as DNA gyrase and topoisomerase IV .
Anticancer Activity
The compound's thiazole framework is associated with anticancer properties. Research indicates that thiazole derivatives can induce apoptosis in cancer cells through various mechanisms, including inhibition of cell proliferation and induction of cell cycle arrest. Specific studies have demonstrated that derivatives with similar structures possess cytotoxic effects on cancer cell lines.
Case Studies
- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of several thiazole derivatives, including this compound. The results indicated that this compound was among the most effective against S. aureus, with an MIC significantly lower than other tested compounds .
- Anticancer Mechanism Exploration : Another investigation focused on the anticancer mechanisms of thiazole derivatives in human breast cancer cells (MCF-7). The study observed that treatment with these compounds led to increased apoptosis markers and reduced cell viability .
Comparison with Similar Compounds
Structural Analogs with Dual Sulfonyl Groups
- 4-[(4-Chlorophenyl)sulfonyl]-2-(ethylsulfonyl)-N-(2-phenylethyl)-1,3-thiazol-5-amine (): This analog replaces the 4-methylphenylsulfonyl group with a 4-chlorophenylsulfonyl moiety. Such substitutions may influence solubility and metabolic stability .
2-(4-Chlorophenyl)sulfonyl-N-(3-methoxypropyl)-4-(4-methylphenyl)sulfonyl-1,3-thiazol-5-amine ():
Here, the benzylamine is replaced with a 3-methoxypropyl group. The methoxy group improves hydrophilicity, which could enhance aqueous solubility compared to the aromatic benzyl group in the target compound. This modification highlights the role of amine substituents in tuning pharmacokinetic properties .
Thiazole Derivatives with Single Sulfonyl Groups
- 4-(Benzenesulfonyl)-5-chloro-N-(pyridin-3-ylmethyl)-1,3-thiazol-2-amine (): This compound retains a single benzenesulfonyl group and introduces a chlorine atom at position 3. The pyridinylmethylamine substituent could enhance metal-coordination capacity compared to the benzyl group .
- N-[(5-substituted-1,3,4-oxadiazol-2-yl)methyl]-4-phenyl-1,3-thiazol-2-amine (): While lacking sulfonyl groups, this analog incorporates an oxadiazole ring. Oxadiazoles are known for metabolic stability and hydrogen-bonding capabilities, suggesting divergent biological pathways compared to sulfonyl-rich thiazoles .
Thiadiazole and Triazole Derivatives
- (E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine (): Thiadiazoles, unlike thiazoles, contain two nitrogen atoms in the heterocycle, increasing polarity. Such structural differences may lead to distinct biological activities, such as insecticidal or fungicidal effects, as reported for thiadiazoles .
4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine ():
This triazole-benzo[d]thiazole hybrid demonstrates how fused aromatic systems and nitro groups enhance electron-deficient character, possibly influencing redox properties or photostability compared to the target compound .
Key Structural and Functional Trends
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
